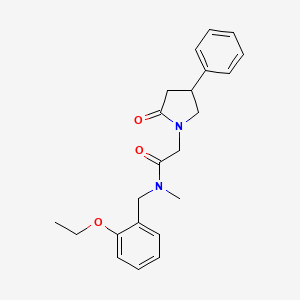![molecular formula C19H23FN4O B5636061 2-ethyl-N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5636061.png)
2-ethyl-N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis The synthesis of pyrimidine derivatives often involves condensation reactions, as seen in the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, where dimethylamine condenses with a carboxylic acid precursor to form the pyrimidinecarboxamide structure. These processes usually involve multiple steps, including cyclization and saponification, to introduce the desired functional groups and achieve the pyrimidine skeleton (Liu et al., 2016).
Molecular Structure Analysis Crystal structure determination is pivotal for understanding the molecular arrangement and interactions within pyrimidine derivatives. For instance, the crystal structure of diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate reveals how molecular packing is influenced by weak hydrogen bonds, highlighting the importance of non-covalent interactions in stabilizing these structures (Ju, Hongguang, & Jiufu, 2015).
Chemical Reactions and Properties The chemical behavior of pyrimidine derivatives can be influenced by various substituents, as shown in SAR studies. For example, modifications at specific positions of the pyrimidine ring can significantly affect biological activity, such as inhibiting NF-kappaB and AP-1 gene expression. The presence of a fluorine atom or a trifluoromethyl group at strategic positions often enhances the compound's activity due to the electron-withdrawing effects, which can alter the electronic distribution across the molecule and impact its reactivity (Palanki et al., 2000).
Physical Properties Analysis The physical properties of pyrimidine derivatives, such as solubility and crystallinity, can be affected by the nature of substituents on the pyrimidine ring. Hydrogen bonding, as observed in the crystal structures, plays a crucial role in determining the melting points, solubility, and stability of these compounds. The introduction of heteroatoms and functional groups can significantly modify these properties, making them suitable for various applications (Suresh et al., 2007).
Chemical Properties Analysis The chemical properties, such as reactivity towards nucleophiles and electrophiles, are key to understanding the behavior of pyrimidine derivatives in biological systems. The presence of electron-withdrawing groups like fluorine can enhance the electrophilic nature of the carbon atoms adjacent to the pyrimidine ring, facilitating nucleophilic attack. This behavior underlies the mechanism of action for many drugs and bioactive compounds based on the pyrimidine structure (Egawa et al., 1984).
Eigenschaften
IUPAC Name |
2-ethyl-N-[2-(2-fluorophenyl)-2-pyrrolidin-1-ylethyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-2-18-21-11-14(12-22-18)19(25)23-13-17(24-9-5-6-10-24)15-7-3-4-8-16(15)20/h3-4,7-8,11-12,17H,2,5-6,9-10,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNVTNGKPAEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NCC(C2=CC=CC=C2F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-pyrimidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

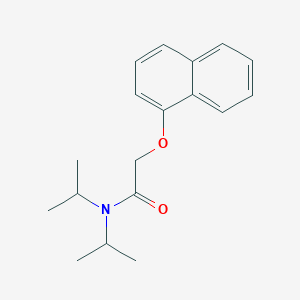
![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635993.png)
![5-methyl-1'-[2-(methylthio)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5636010.png)
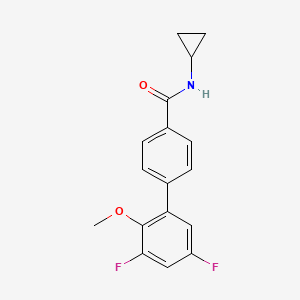
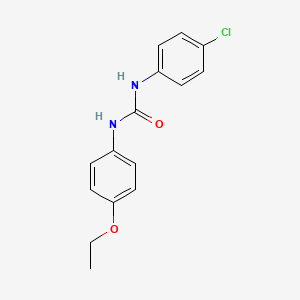
![4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5636033.png)
![5,5-dimethyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5636036.png)
![{3-allyl-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5636044.png)
![2-{3-oxo-3-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}imidazo[1,2-a]pyridine](/img/structure/B5636066.png)
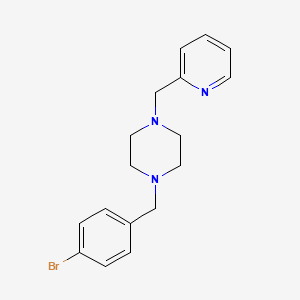
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5636075.png)
![N,1-dimethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5636081.png)
![6-{[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5636088.png)
